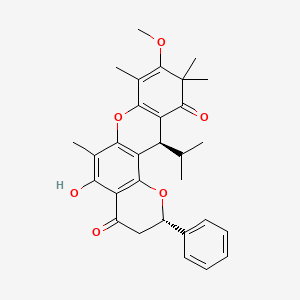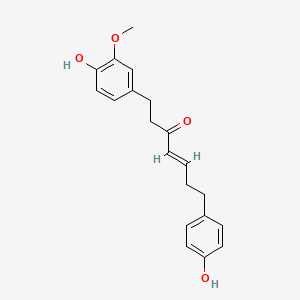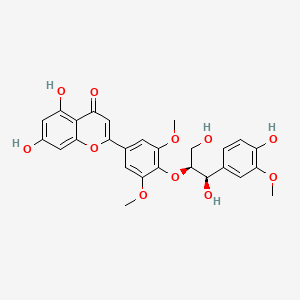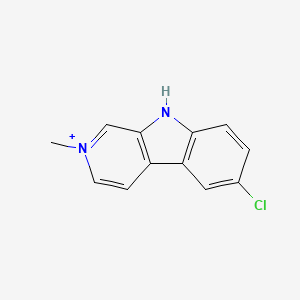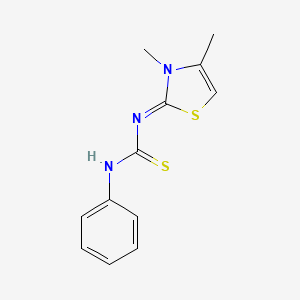
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea: is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with dimethyl groups and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea typically involves the condensation of 3,4-dimethylthiazole-2-carbaldehyde with phenylthiourea. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions are conducted in the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted thiazole derivatives
Scientific Research Applications
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit certain enzymes and proteins makes it a candidate for drug development.
Agriculture: It is explored for use as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea involves its interaction with specific molecular targets such as enzymes and proteins. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cell division or metabolic pathways, leading to the death of microbial or cancer cells. In agricultural applications, it may disrupt the normal functioning of pest or weed cells, resulting in their elimination.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylurea
- (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea
- (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylcarbamothioic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylthiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological activities, making it a preferred choice for certain research and industrial applications.
Properties
Molecular Formula |
C12H13N3S2 |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea |
InChI |
InChI=1S/C12H13N3S2/c1-9-8-17-12(15(9)2)14-11(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)/b14-12- |
InChI Key |
KOKFXPFIJLSBNY-OWBHPGMISA-N |
SMILES |
CC1=CSC(=NC(=S)NC2=CC=CC=C2)N1C |
Isomeric SMILES |
CC1=CS/C(=N\C(=S)NC2=CC=CC=C2)/N1C |
Canonical SMILES |
CC1=CSC(=NC(=S)NC2=CC=CC=C2)N1C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



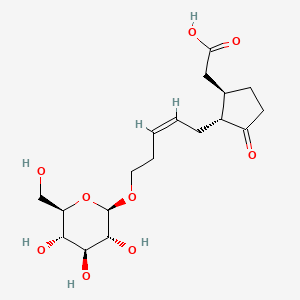
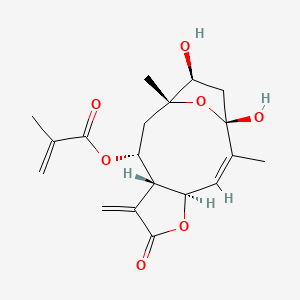
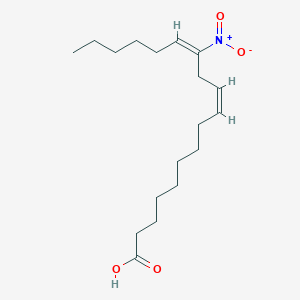
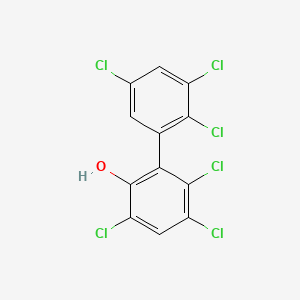
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)
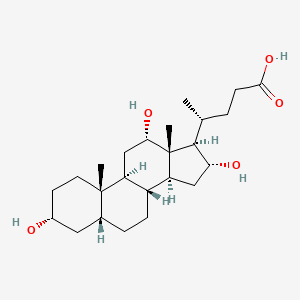
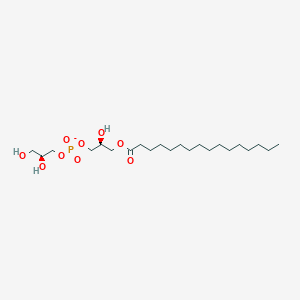
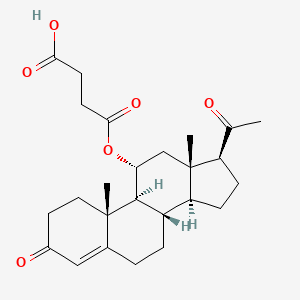
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
